1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Overview

Description

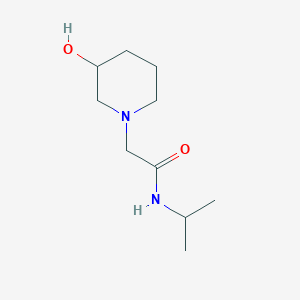

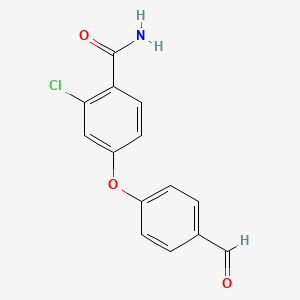

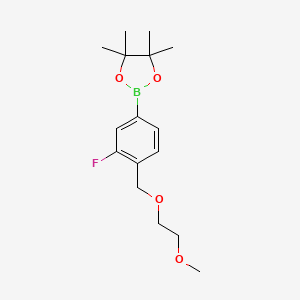

The compound “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” is an organic compound that contains a pyrazole ring and a pyridine ring. Pyrazoles are a class of compounds that have been found to possess various biological activities . Pyridines are also important in the field of medicinal chemistry, as they are part of many therapeutic agents .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a Knorr Pyrazole Synthesis, which involves the condensation of a 1,3-diketone with a hydrazine. The pyridine ring could be introduced through a cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring and a pyridine ring connected by an ethyl chain. The carboxylic acid group would be attached to the pyrazole ring .Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this compound would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the pyridine ring could also allow for electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present on the pyrazole and pyridine rings. Generally, compounds containing these rings are aromatic and relatively stable. The presence of the carboxylic acid group would make the compound acidic .Scientific Research Applications

Antiviral Activity

The indole derivatives, which share structural similarities with pyrazole compounds, have been reported to exhibit significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, the pyrazole compound could be synthesized and tested for similar antiviral properties, potentially contributing to the development of new antiviral drugs.

Anti-inflammatory Applications

Indole derivatives are also known for their anti-inflammatory properties . Given the structural resemblance, 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid could be explored for its efficacy in reducing inflammation, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

Anticancer Potential

Research has indicated that indole derivatives can be potent anticancer agents . The pyrazole compound could be investigated for its potential to inhibit cancer cell growth, possibly leading to the development of new chemotherapeutic agents.

Catalysis in Organic Synthesis

Metal-Organic Frameworks (MOFs) have been utilized in catalysis due to their high surface area and tunable pore size . The pyrazole compound could be incorporated into MOFs to catalyze various organic reactions, enhancing reaction efficiency and selectivity.

Drug Delivery Systems

The ability of MOFs to act as carriers for drug molecules opens up possibilities for the pyrazole compound to be used in drug delivery systems . Its incorporation into MOFs could allow for targeted delivery of drugs, improving therapeutic outcomes and reducing side effects.

Mechanism of Action

- Docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin, which could underlie its anticancer activity .

Mode of Action

Biochemical Pathways

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-ethyl-3-pyridin-4-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-14-7-9(11(15)16)10(13-14)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJUNVIXJBQMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide](/img/structure/B1465311.png)

![1-[(Phenylamino)methyl]cyclohexan-1-ol](/img/structure/B1465315.png)

![{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1465325.png)